
3-(3,4-Dimethoxybenzylidene)phthalide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxybenzylidene)phthalide, commonly known as DMP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a derivative of phthalic anhydride and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
DMP has been extensively studied for its various applications in scientific research. One of the main applications of DMP is in the field of cancer research. Studies have shown that DMP has potent anticancer properties and can induce apoptosis in cancer cells. DMP has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.
作用機序
The mechanism of action of DMP is not fully understood. However, studies have suggested that DMP may induce apoptosis in cancer cells by activating the caspase cascade. DMP has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
DMP has been found to exhibit a range of biochemical and physiological effects. Studies have shown that DMP can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. DMP has also been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using DMP in lab experiments is its potent anticancer properties. DMP has been found to be effective against a wide range of cancer cell lines. However, one of the limitations of using DMP in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for the study of DMP. One area of research is the development of more efficient synthesis methods for DMP. Another area of research is the elucidation of the mechanism of action of DMP. Further studies are also needed to explore the potential applications of DMP in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, DMP is a chemical compound that has been widely studied for its various applications in scientific research. The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. DMP has been found to exhibit potent anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Although there are some limitations to using DMP in lab experiments, there are several future directions for the study of this compound.
合成法
The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is then purified through recrystallization to obtain pure DMP.
特性
分子式 |
C17H14O4 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-14-8-7-11(10-16(14)20-2)9-15-12-5-3-4-6-13(12)17(18)21-15/h3-10H,1-2H3/b15-9- |
InChIキー |
RPYYTHUJKJTHOE-DHDCSXOGSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




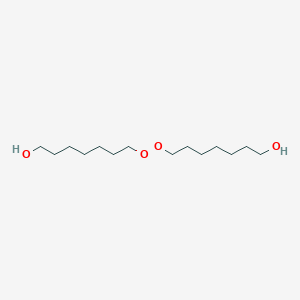
![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
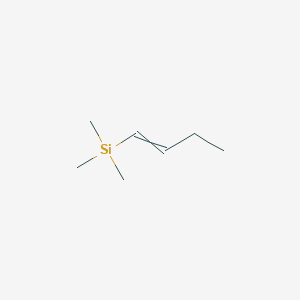
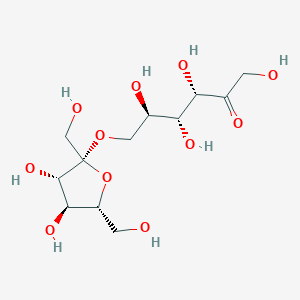
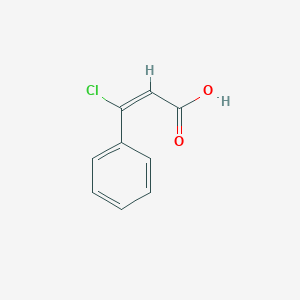
![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


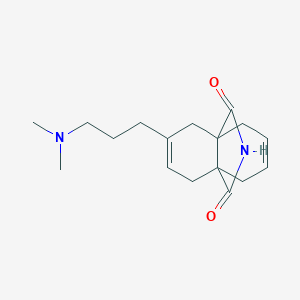
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)